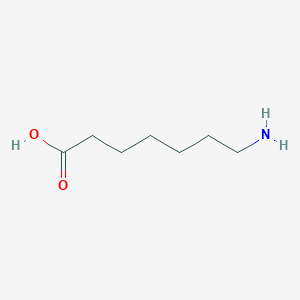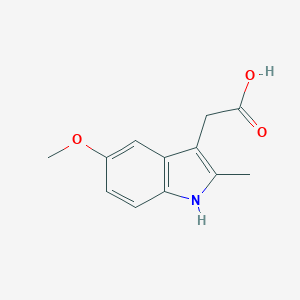
4-Hydroxymethyl-3-methoxyphenoxyacetic acid
Overview
Description
4-Hydroxymethyl-3-methoxyphenoxyacetic acid is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol . It is a monocarboxylic acid and is often used as a linker in solid-phase peptide synthesis due to its acid-labile properties . The compound is characterized by a hydroxymethyl group and a methoxy group attached to a phenoxyacetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxymethyl-3-methoxyphenoxyacetic acid can be synthesized from 2,4-dihydroxybenzaldehyde . The reaction conditions typically involve the use of protecting groups, such as t-butyl-based side chain protecting groups, and various reagents to facilitate the transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-3-methoxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions
Major Products Formed
Oxidation: 4-Carboxy-3-methoxyphenoxyacetic acid.
Reduction: 4-Hydroxymethyl-3-methoxyphenoxyethanol.
Substitution: Various substituted phenoxyacetic acids depending on the substituent introduced
Scientific Research Applications
4-Hydroxymethyl-3-methoxyphenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a linker in solid-phase peptide synthesis, facilitating the synthesis of complex peptides
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid primarily involves its role as a linker in solid-phase peptide synthesis. The compound forms a stable bond with the resin, allowing for the sequential addition of amino acids to form peptides . The acid-labile nature of the linker enables the cleavage of the peptide from the resin under mild acidic conditions, preserving the integrity of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylphenoxyacetic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Methoxy-4-hydroxymethylphenoxyacetic acid: Similar structure but with different functional group positioning, affecting its reactivity and applications.
Uniqueness
4-Hydroxymethyl-3-methoxyphenoxyacetic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its acid-labile properties make it particularly valuable in solid-phase peptide synthesis, where it facilitates the efficient and selective synthesis of peptides .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXHLFLKKWCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232447 | |
| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83590-77-6 | |
| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxymethyl-3-methoxyphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in peptide synthesis, as described in the research paper?
A1: In the paper "Cyclic peptide substrates of pp60c-src. Synthesis and evaluation," this compound is utilized as a linker agent during Solid-Phase Peptide Synthesis (SPPS). [] The researchers employed this compound for its ability to connect amino acids together while attached to a solid support (polystyrene resin in this case). After the desired peptide chain is assembled, the linker allows for the peptide to be cleaved from the resin, yielding the desired cyclic peptide product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



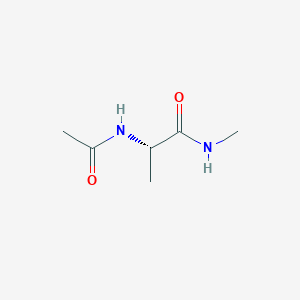
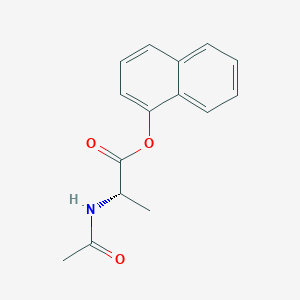

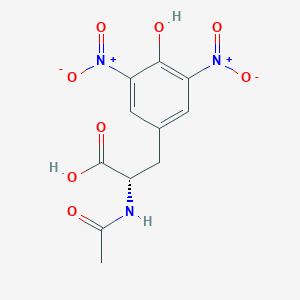
![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)
